

Application Note: Comprehensive NMR-Based Structural Characterization of (3-Benzoyl-thioureido)-acetic acid

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Compound of Interest

Compound Name:	(3-Benzoyl-thioureido)-acetic acid
CAS No.:	7245-61-6
Cat. No.:	B2869801

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Abstract

This application note provides a detailed guide for the structural characterization of **(3-Benzoyl-thioureido)-acetic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. N-benzoyl-thiourea derivatives are a class of compounds recognized for their wide-ranging biological activities, making their unambiguous structural confirmation a critical step in chemical synthesis and drug development.[1][2] This document outlines optimized protocols for sample preparation, data acquisition for both ^1H and ^{13}C NMR, and a systematic approach to spectral interpretation, including the use of confirmatory techniques like D_2O exchange. The methodologies are designed for researchers, chemists, and quality control analysts, providing not only procedural steps but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Context

(3-Benzoyl-thioureido)-acetic acid is a multifunctional organic molecule incorporating a benzoyl moiety, a thiourea backbone, and a carboxylic acid group. The biological potential of

thiourea derivatives is vast, with reported applications as antimicrobial, antifungal, and anticancer agents.^{[1][3]} The precise arrangement and electronic environment of each functional group are paramount to its chemical reactivity and biological function.

NMR spectroscopy stands as the cornerstone for the non-destructive elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like **(3-Benzoyl-thioureido)-acetic acid**, with its multiple exchangeable protons and distinct functional groups, a carefully designed NMR strategy is essential for complete and accurate characterization. This guide provides that strategy, grounded in established spectroscopic principles.

Molecular Structure and Key NMR-Active Nuclei

The structural analysis by NMR requires a clear understanding of the different chemical environments within the molecule. The structure below is numbered to facilitate the assignment of NMR signals discussed in subsequent sections.

Caption: Molecular structure of **(3-Benzoyl-thioureido)-acetic acid** with key carbon and proton groups numbered for NMR signal assignment.

Core Principles and Experimental Rationale

A successful NMR characterization hinges on understanding how the molecule's structure influences the spectrum and selecting the appropriate experimental conditions.

The Critical Choice of Solvent

The presence of three exchangeable protons (two N-H and one O-H) makes solvent selection the most important experimental parameter. These protons can undergo chemical exchange with each other and with protic impurities, leading to signal broadening or disappearance.

- **Recommended Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity and hydrogen bond accepting nature stabilize the N-H and O-H protons, slowing down their exchange rate and allowing for the observation of sharp, distinct signals.

^{[4][5]}

- Alternative Solvents (with caution): Solvents like deuterated chloroform (CDCl_3) are less ideal. Residual deuterium chloride (DCI) can catalyze rapid exchange, often resulting in very broad or unobservable signals for the exchangeable protons.[6] If CDCl_3 must be used, a D_2O exchange experiment is mandatory for confirmation.

Expected ^1H NMR Spectral Features

The proton spectrum can be divided into several distinct regions:

- Carboxylic Acid and Amide Region (δ 9.0 - 13.0 ppm): This downfield region contains the most characteristic signals.
 - -COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet above 11 ppm. Its chemical shift is sensitive to concentration and temperature.[7][8][9]
 - N-H Protons: The two N-H protons of the thiourea group are also significantly deshielded due to resonance with the adjacent carbonyl and thiocarbonyl groups and potential intramolecular hydrogen bonding. They are expected to appear as two distinct signals between 9.0 and 12.6 ppm.[3][4][10][11] The proton adjacent to the thiocarbonyl ($\text{N}^{10}\text{-H}$) is often further downfield than the one adjacent to the carbonyl ($\text{N}^8\text{-H}$).[3]
- Aromatic Region (δ 7.4 - 8.0 ppm): The five protons of the benzoyl group will appear here. The electronic withdrawal of the carbonyl group deshields the ortho protons (H_2/H_6), causing them to resonate further downfield than the meta (H_3/H_5) and para (H_4) protons.[12] This typically results in complex multiplets.
- Aliphatic Region (δ 4.0 - 5.0 ppm): The methylene protons (H_{11}) are adjacent to both a nitrogen atom and a carboxylic acid group. This environment causes significant deshielding, and the signal is expected to appear as a sharp singlet in this region.

Expected ^{13}C NMR Spectral Features

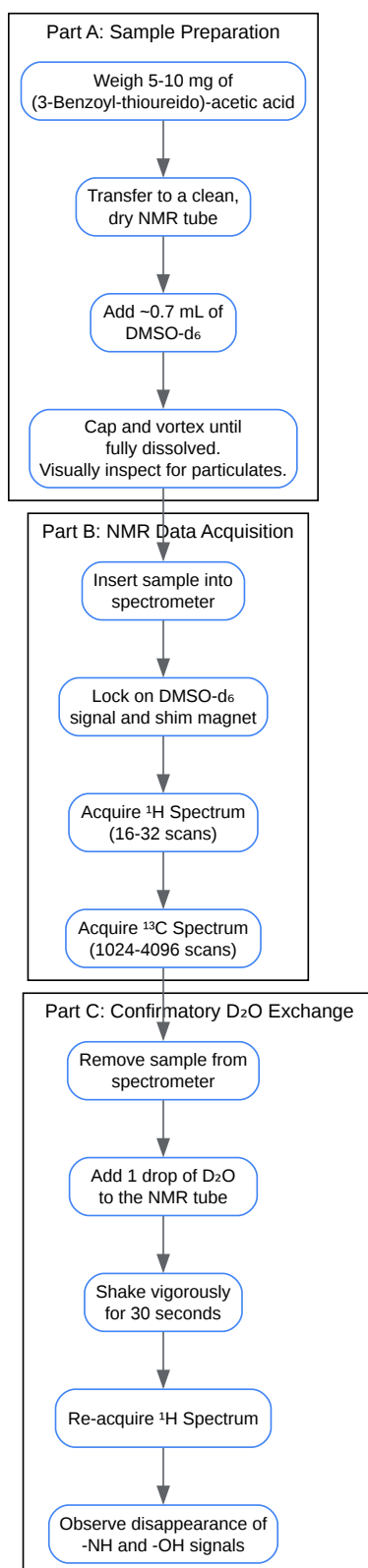
The proton-decoupled ^{13}C NMR spectrum provides a count of unique carbon environments and is crucial for identifying the carbonyl, thiocarbonyl, and carboxylic acid groups.

- Thio- and Carbonyl Region (δ 165 - 185 ppm): This is the most downfield region.

- Thiocarbonyl Carbon (C9): The C=S carbon is the most deshielded, typically appearing around δ 179-182 ppm.[4][11]
- Carboxylic Acid Carbon (C12): The COOH carbon signal is found in the δ 165-175 ppm range.[13][14]
- Amide Carbonyl Carbon (C7): The C=O carbon signal appears at a similar chemical shift, typically around δ 168-170 ppm.[11]
- Aromatic Region (δ 125 - 140 ppm): Six signals are expected for the benzoyl ring carbons. The quaternary carbon attached to the carbonyl group (C1) will typically be weaker in intensity than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[15]
- Aliphatic Region (δ 40 - 60 ppm): The methylene carbon (C11) is expected in this region.

Detailed Experimental Protocols

This section provides step-by-step protocols for acquiring high-quality NMR data.



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Caption: Standard workflow for NMR characterization, from sample preparation to confirmatory tests.

Protocol A: Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the solid (**3-Benzoyl-thioureido**)-acetic acid.
- Transfer: Carefully transfer the solid into a clean, dry 5 mm NMR tube.
- Solvation: Using a pipette, add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D).
- Dissolution: Securely cap the NMR tube and vortex or invert gently until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a new NMR tube to prevent issues with magnetic field homogeneity. [\[16\]](#)

Protocol B: NMR Instrument Setup and Acquisition

(The following are typical parameters for a 400 MHz spectrometer and should be adapted as necessary.)

- Instrument Preparation: Insert the sample into the magnet.
- Lock and Shim: Lock the field frequency using the deuterium signal from DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- ¹H NMR Acquisition:
 - Spectral Width: 16 ppm (e.g., from -2 to 14 ppm)
 - Pulse Angle: 30-45°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16 to 32

- ^{13}C NMR Acquisition (Proton Decoupled):
 - Spectral Width: 240 ppm (e.g., from -10 to 230 ppm)
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

Protocol C: D₂O Exchange for Proton Confirmation

This protocol is a self-validating system for the assignment of exchangeable protons.

- After acquiring the initial ^1H NMR spectrum, remove the tube from the spectrometer.
- Add one drop (~20-30 μL) of deuterium oxide (D_2O) to the NMR tube.
- Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
- Re-insert the sample and acquire another ^1H NMR spectrum using the same parameters.
- Validation: The signals corresponding to $\text{N}^8\text{-H}$, $\text{N}^{10}\text{-H}$, and the -COOH proton will either disappear completely or be significantly attenuated, confirming their identity as exchangeable protons.^{[7][16]}

Data Interpretation and Presentation

The following tables summarize the expected chemical shifts for **(3-Benzoyl-thioureido)-acetic acid** based on literature data for analogous structures.

Table 1: Expected ^1H NMR Data (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & References
~11.5 - 12.5	Broad Singlet	1H	O-H (C12)	Highly deshielded carboxylic acid proton.[7][9][10][13]
~11.0 - 12.0	Singlet	1H	N ¹⁰ -H	Deshielded by C=S and adjacent to CH ₂ . [3][4][5]
~9.5 - 10.5	Singlet	1H	N ⁸ -H	Deshielded by C=O and adjacent to the benzoyl group. [10][12]
~7.9 - 8.0	Multiplet	2H	H2 / H6	Ortho to the electron-withdrawing carbonyl group. [12]
~7.5 - 7.7	Multiplet	3H	H3 / H4 / H5	Meta and para protons of the benzoyl ring.[12]
~4.3 - 4.6	Singlet	2H	H11 (-CH ₂ -)	Deshielded by adjacent nitrogen and carboxylic acid.

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale & References
~181	C9 (C=S)	Thiocarbonyl carbons are highly deshielded.[4][11][17]
~170	C12 (COOH)	Typical range for a carboxylic acid carbon.[9][13][14]
~168	C7 (C=O)	Typical range for an amide carbonyl carbon.[11][17]
~133	C4	Para-carbon of the benzoyl ring.
~132	C1	Ipso-carbon, often weak in intensity.
~129	C3 / C5	Meta-carbons of the benzoyl ring.
~128	C2 / C6	Ortho-carbons of the benzoyl ring.
~45-50	C11 (-CH ₂ -)	Aliphatic carbon deshielded by heteroatoms.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and D₂O exchange experiments, when conducted using the protocols detailed in this note, provides a robust and definitive method for the structural characterization of **(3-Benzoyl-thioureido)-acetic acid**. The use of DMSO-d₆ is critical for the clear observation of all labile protons, which are key reporters of the thiourea and carboxylic acid functionalities. The expected chemical shifts summarized herein provide a reliable template for spectral assignment, enabling researchers to confidently verify the identity and purity of their synthesized material.

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